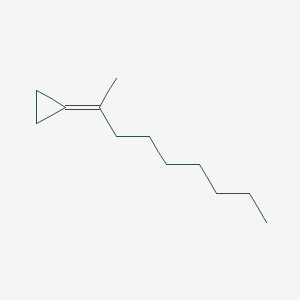
Cyclopropane, (1-methyloctylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, (1-methyloctylidene)- is a derivative of cyclopropane, a three-membered ring structure known for its significant ring strain and unique reactivity. This compound features a cyclopropane ring substituted with a (1-methyloctylidene) group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives often involves the use of carbenes or diazo compounds. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbene, which then adds to an alkene to form the cyclopropane ring . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of cyclopropane derivatives typically involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, (1-methyloctylidene)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound to its corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur, especially at the strained cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides with nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alkanes .
Scientific Research Applications
Cyclopropane, (1-methyloctylidene)- has several applications in scientific research:
Mechanism of Action
The mechanism by which cyclopropane, (1-methyloctylidene)- exerts its effects involves the interaction of its strained ring with various molecular targets. The ring strain makes the compound highly reactive, allowing it to participate in a variety of chemical reactions. This reactivity can be harnessed in enzyme-catalyzed processes, where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
Cyclobutane: A four-membered ring compound with less ring strain compared to cyclopropane.
Cyclopentane: A five-membered ring compound with even less ring strain.
Uniqueness
Cyclopropane, (1-methyloctylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
445026-95-9 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
nonan-2-ylidenecyclopropane |
InChI |
InChI=1S/C12H22/c1-3-4-5-6-7-8-11(2)12-9-10-12/h3-10H2,1-2H3 |
InChI Key |
XKSBLQSNQQHURW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=C1CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















